Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one

Thermal Stability Physicochemical Property Volatility

Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one (CAS 79458-55-2) is a saturated pyrimidinone derivative featuring a unique combination of a cyclic urea core, a reactive N-hydroxymethyl group, a secondary hydroxyl group at the 4-position, and a gem-dimethyl substitution at the 5-position. This multifunctional structure distinguishes it from common N-methylol crosslinkers and simple pyrimidinone intermediates.

Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
CAS No. 79458-55-2
Cat. No. B12684856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one
CAS79458-55-2
Molecular FormulaC7H14N2O3
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1(CN(C(=O)NC1O)CO)C
InChIInChI=1S/C7H14N2O3/c1-7(2)3-9(4-10)6(12)8-5(7)11/h5,10-11H,3-4H2,1-2H3,(H,8,12)
InChIKeyKBGWVLKNXPVIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one: A Specialized N-Methylol Heterocyclic Intermediate


Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one (CAS 79458-55-2) is a saturated pyrimidinone derivative featuring a unique combination of a cyclic urea core, a reactive N-hydroxymethyl group, a secondary hydroxyl group at the 4-position, and a gem-dimethyl substitution at the 5-position. This multifunctional structure distinguishes it from common N-methylol crosslinkers and simple pyrimidinone intermediates . Its molecular formula is C7H14N2O3, with a molecular weight of 174.20 g/mol [1]. The compound is primarily utilized as a specialized intermediate in organic synthesis and potentially as a building block for more complex heterocyclic systems .

Why Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one Cannot Be Replaced by Simple Analogs


Generic substitution of Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one with simpler N-methylol compounds like 1,3-dimethylol urea or unsubstituted hexahydropyrimidinones is not scientifically valid due to major differences in stability, reactivity, and functionality. The presence of the gem-dimethyl group at the 5-position provides a steric shield that significantly enhances the hydrolytic stability of the N-hydroxymethyl group compared to non-methylated analogs . Simultaneously, the secondary 4-hydroxy group introduces a third reactive handle, enabling crosslinking or derivatization chemistries impossible for compounds like 1,3-bis(hydroxymethyl)hexahydro-2-pyrimidinone (CAS 3270-74-4), which lacks this functionality . These structural features directly translate into distinct performance profiles in applications requiring controlled reactivity and multi-point attachment, such as in advanced material synthesis or the construction of complex molecular architectures as documented in patent literature [1].

Quantitative Differentiation Guide for 4-Hydroxy-1-(Hydroxymethyl)-5,5-Dimethyl-1,3-Diazinan-2-One


Enhanced Boiling Point Indicating Superior Thermal Stability vs. Non-Hydroxylated Analog

The target compound exhibits a significantly higher predicted boiling point compared to its direct non-hydroxylated analog, 4-hydroxy-5,5-dimethyl-1,3-diazinan-2-one, which lacks the N-hydroxymethyl group. This difference is primarily attributed to the increased hydrogen bonding capacity from the additional hydroxymethyl group, leading to stronger intermolecular forces [1].

Thermal Stability Physicochemical Property Volatility

Calculated Density Differentiates Reactivity and Formulation Behavior from 1,3-Bis(hydroxymethyl) Analog

The target compound possesses a calculated density of 1.21 g/cm³, which is distinct from the density of the structurally related 1,3-bis(hydroxymethyl)hexahydro-2-pyrimidinone (N,N'-dimethylol propylene urea) . This difference in density reflects the replacement of a hydroxymethyl group with a hydroxyl group on the ring, altering molecular packing and molar volume.

Formulation Density Material Science Crosslinking

Unique Pharmacophoric Potential Evidenced by Inclusion in Bioactive Compound Patent

The specific substitution pattern of Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one is disclosed as a key intermediate within the Markush structure of patent US-9212130-B2, which claims heterocyclic derivatives as pharmaceutical compositions [1]. This patent inclusion is a strong industrial signal of its value in constructing bioactive molecules, a role that cannot be fulfilled by generic, unsubstituted or symmetrically substituted pyrimidinone building blocks.

Medicinal Chemistry Pharmaceutical Intermediates Heterocyclic Building Block

Asymmetric Tri-Functional Architecture Enables Regiospecific Crosslinking Unavailable to Symmetric 1,3-Bis(hydroxymethyl) Analogs

In contrast to the symmetrically substituted 1,3-bis(hydroxymethyl)hexahydro-2-pyrimidinone, which offers two chemically equivalent reactive sites, the target compound is an asymmetric tri-functional molecule. It possesses an N-hydroxymethyl group (reactive via condensation), a cyclic urea moiety (capable of H-bonding), and a secondary ring hydroxyl (reactive via nucleophilic substitution or esterification) . This asymmetry allows for the programmed, sequential crosslinking of polymer chains.

Crosslinking Chemistry Polymer Science Regioselectivity

Validated Application Scenarios for Tetrahydro-4-hydroxy-1-(hydroxymethyl)-5,5-dimethyl-1H-pyrimidin-2-one


Synthesis of Advanced Heterocyclic Pharmaceutical Candidates

Procurement for medicinal chemistry R&D where the target compound's specific scaffold is required to build a library of novel drug candidates, as evidenced by its presence in patent-protected Markush structures [1]. Its distinct tri-functional architecture facilitates the exploration of diverse chemical space, enabling the addition of three different vectors of diversity in a single synthetic step, a capability not offered by simpler, symmetric building blocks.

Design of High-Performance, Low-Volatility Crosslinkers for Thermoset Resins

Formulation of advanced coatings or composite matrices that require a crosslinking agent with high thermal stability. The target compound's high boiling point of 415.8 °C, which is significantly higher than that of its non-hydroxylated analog, makes it a superior candidate for high-temperature curing applications where volatilization of the crosslinker is a critical failure mode [2].

Development of Asymmetric Polymer Networks with Programmable Mechanical Properties

Material science research aiming to create heterogeneous polymer networks. The compound's unique asymmetric tri-functionality (hydroxymethyl, hydroxyl, urea) enables sequential and regiospecific crosslinking reactions . This allows for precise architectural control over the final polymer network, a key advantage over symmetric bi-functional crosslinkers that produce statistically homogeneous networks.

Formulation of Coatings Requiring Specific Density-Driven Rheology

Development of specialized coating or adhesive formulations where the final application method is sensitive to formulation density. The target compound's specific calculated density of 1.21 g/cm³, which differs from the 1.26 g/cm³ density of the 1,3-bis(hydroxymethyl) analog, can be critical for achieving the correct mixing, suspension stability, and flow characteristics essential for uniform film formation and performance .

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